molecular formula C14H19N3OS B6419000 N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1134999-87-3

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B6419000
CAS No.: 1134999-87-3
M. Wt: 277.39 g/mol
InChI Key: APYIZAMQDIHUJX-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that features a thiophene ring and a pyrazole ring Thiophene is a sulfur-containing heterocycle, while pyrazole is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole.

Uniqueness

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is unique due to the combination of the thiophene and pyrazole rings, which can impart distinct electronic and steric properties. This combination can enhance its potential as a versatile compound in various applications, from pharmaceuticals to materials science.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-10-13(11(2)17(3)16-10)6-7-14(18)15-9-12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYIZAMQDIHUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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